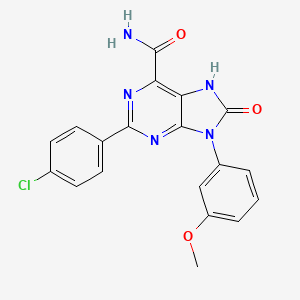

2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the types of reactions used, the reagents and conditions required, and the yield and purity of the final product.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo. This could include its reactivity with various reagents, its stability under different conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, etc.).Scientific Research Applications

Antimicrobial Activity

Research has unveiled that compounds structurally related to 2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibit notable antimicrobial properties. For instance, a study on quinazolinone and thiazolidinone derivatives, which share a resemblance in the structural complexity, demonstrated significant in vitro antibacterial and antifungal activities against a spectrum of pathogens including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). This suggests that our compound of interest may possess similar antimicrobial potential, warranting further investigation.

Enaminone-Based Anticonvulsant Properties

Another research avenue involves the exploration of enaminones for their anticonvulsant effects. The structural elucidation of certain anticonvulsant enaminones, which might share a structural motif with the compound , provides a foundation for understanding how modifications in the chemical structure can influence biological activity (Kubicki, Bassyouni, & Codding, 2000). These studies are pivotal for designing compounds with enhanced efficacy and specificity towards neural targets.

Cancer Research and Nucleoside Analogues

The synthesis and biological evaluation of purinylpyrrolidine nucleosides point towards the immense potential of purine derivatives in cancer research. While these compounds did not show significant activity against P388 mouse leukemia cells, the methodology employed for their synthesis and the exploration of their biological activities provide valuable insights for future studies aimed at discovering novel anticancer agents (Peterson & Vince, 1991). Research in this direction could unveil new therapeutic avenues or diagnostic markers for various types of cancers.

Hydrogen Bonding in Drug Design

The study of hydrogen bonding in compounds similar to 2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide highlights its importance in drug design, particularly in enhancing the affinity and specificity of drug-target interactions. Investigations into the hydrogen bonding patterns of analogous structures can inform the optimization of potential therapeutic agents, ensuring their efficacy and reducing off-target effects (Kubicki, Bassyouni, & Codding, 2000).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that should be taken when handling it.

Future Directions

This would involve speculating on potential future research directions. This could include new synthetic methods, new reactions, potential applications, and areas where further study is needed.

Please note that the availability of this information would depend on how much research has been done on the specific compound. For a novel or less-studied compound, some or all of this information may not be available. If you have a specific question about a type of analysis or a specific aspect of the compound, I may be able to provide more detailed information.

properties

IUPAC Name |

2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O3/c1-28-13-4-2-3-12(9-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-5-7-11(20)8-6-10/h2-9H,1H3,(H2,21,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFVJZKSIZVTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,4R)-2-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2576778.png)

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2576779.png)

![2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2576782.png)

![[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-pyridylmethyl)ami ne](/img/structure/B2576783.png)

![N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-1-[5-(difluoromethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2576788.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2576800.png)